Molecular Architecture Differentiation: Ethylene Spacer versus Direct‑Linked Boc‑Aminomalonate
MFCD22382009 contains an ethylene (–CH₂CH₂–) bridge between the Boc‑protected nitrogen and the malonate α‑carbon. The closest in‑class comparator, diethyl (Boc‑amino)malonate (CAS 102831‑44‑7), lacks this spacer, having the Boc‑amino group directly bonded to the malonate carbon [1][2]. The structural difference results in a molecular weight of 303.35 for MFCD22382009 versus 275.30 for the direct‑linked analog, a 10.2% increase that corresponds to the additional C₂H₄ unit [1][2]. Computed XLogP3‑AA values are 2 for MFCD22382009 and approximately 1.5 for the direct‑linked comparator, indicating measurably higher lipophilicity for MFCD22382009 [1][2].
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3‑AA), and connectivity |
|---|---|
| Target Compound Data | MW = 303.35 g·mol⁻¹; XLogP3‑AA = 2; ethylene spacer present (C₂H₄ bridge between N and malonate C‑α) |
| Comparator Or Baseline | Diethyl (Boc‑amino)malonate (CAS 102831‑44‑7): MW = 275.30 g·mol⁻¹; XLogP3‑AA ≈ 1.5; no spacer (N directly bonded to malonate C‑α) |
| Quantified Difference | MW increase = 28.05 g·mol⁻¹ (ethylidene group); ΔXLogP3‑AA ≈ +0.5 |
| Conditions | Computed descriptors from PubChem (2021.05.07 release); MW and XLogP3‑AA values derived from deposited structures |
Why This Matters
The higher molecular weight and lipophilicity of MFCD22382009, combined with the extended spacer, directly affect synthetic intermediate solubility, purification conditions, and the ability to perform intramolecular cyclisations that are impossible with the direct‑linked comparator.
- [1] PubChem. 2-(2-Boc-aminoethyl)-malonic acid diethyl ester. PubChem CID 82667751. https://pubchem.ncbi.nlm.nih.gov/compound/1174751-92-8 (accessed 2026‑04‑25). View Source
- [2] PubChem. Diethyl (Boc‑amino)malonate. PubChem CID 546386. https://pubchem.ncbi.nlm.nih.gov/compound/102831-44-7 (accessed 2026‑04‑25). View Source
